molecular formula C25H26O5 B1221697 Gancaonin Q CAS No. 134958-52-4

Gancaonin Q

Cat. No.: B1221697
CAS No.: 134958-52-4
M. Wt: 406.5 g/mol
InChI Key: WGNIVAMNAWBYRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gancaonin Q belongs to the class of organic compounds known as 6-prenylated flavones. These are flavones that features a C5-isoprenoid substituent at the 6-position. Thus, this compound is considered to be a flavonoid lipid molecule. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Scientific Research Applications

1. Identification and Isolation

  • Gancaonin Q was first identified and isolated from the aerial parts of Glycyrrhiza uralensis. Its structure was elucidated using spectroscopic methods (Fukai, Wang, & Nomura, 1991).

2. Antimicrobial Properties

  • This compound demonstrated antimicrobial activity in a study examining the methanolic extract of Dorstenia angusticornis. It was effective against various Candida species and both Gram-positive and Gram-negative bacterial species (Kuete et al., 2007).

3. Pharmacological Studies and Mechanisms

  • In pharmacological studies, the effects and mechanisms of compounds like this compound have been investigated for their roles in traditional medicine and potential therapeutic applications. For example, a systematic review of licorice (which contains this compound) highlighted its various biological activities and significance in traditional Chinese medicine (Jiang et al., 2019).

4. Biochemical Synthesis and Analysis

  • Research has been conducted on the synthesis of this compound and related compounds, providing insights into their biochemical properties and potential industrial applications (Tischer & Metz, 2007).

5. Potential in Cancer Treatment

  • Studies have explored the anticancer properties of compounds isolated from licorice, including this compound. These compounds have shown effects like inhibition of proliferation and induction of apoptosis in cancer cells (Tang et al., 2015).

Properties

CAS No.

134958-52-4

Molecular Formula

C25H26O5

Molecular Weight

406.5 g/mol

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C25H26O5/c1-14(2)5-7-16-11-17(8-10-19(16)26)22-13-21(28)24-23(30-22)12-20(27)18(25(24)29)9-6-15(3)4/h5-6,8,10-13,26-27,29H,7,9H2,1-4H3

InChI Key

WGNIVAMNAWBYRO-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)CC=C(C)C)O)O)C

melting_point

212-214°C

134958-52-4

physical_description

Solid

Synonyms

gancaonin Q

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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